(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid
Overview
Description
(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid is a peptide belonging to the endothelin family, which includes endothelin-1, endothelin-2, and endothelin-3. These peptides are known for their potent vasoconstrictive properties, meaning they can constrict blood vessels and raise blood pressure. Endothelin-3 is primarily produced in the endothelium and plays a crucial role in vascular homeostasis . It is involved in various physiological processes, including the regulation of blood flow, cell proliferation, and neural crest cell development .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Endothelin III is involved in several biochemical reactions, primarily through its interaction with endothelin receptors. It binds to two main types of receptors: endothelin receptor type A (EDNRA) and endothelin receptor type B (EDNRB). These receptors are G protein-coupled receptors that mediate various cellular responses. Endothelin III has a higher affinity for EDNRB compared to EDNRA . Upon binding to these receptors, Endothelin III activates several downstream signaling pathways, including the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the activation of protein kinase C (PKC) .
Cellular Effects
Endothelin III exerts significant effects on various cell types and cellular processes. It plays a critical role in the development of the enteric nervous system by stimulating the adhesion and migration of enteric neural crest cells (ENCCs) . Additionally, Endothelin III influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation . Endothelin III also affects the expression of genes related to cell adhesion and extracellular matrix remodeling .
Molecular Mechanism
The molecular mechanism of Endothelin III involves its binding to endothelin receptors, leading to the activation of various intracellular signaling cascades. Upon binding to EDNRB, Endothelin III activates the PLC pathway, resulting in the production of IP3 and DAG . IP3 induces the release of calcium from intracellular stores, while DAG activates PKC. These events lead to the activation of downstream effectors such as MAPK, which regulates gene expression and cellular responses . Additionally, Endothelin III has been shown to stimulate the phosphorylation of AMPK, c-JUN, and STAT3 proteins, which are involved in cell growth and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Endothelin III can vary over time. Studies have shown that Endothelin III is relatively stable and can exert long-lasting effects on cellular function . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term exposure to Endothelin III has been associated with sustained activation of signaling pathways and prolonged changes in gene expression . Additionally, degradation of Endothelin III over time can lead to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of Endothelin III in animal models are dose-dependent. At low doses, Endothelin III can stimulate cell proliferation and migration without causing significant adverse effects . At higher doses, it can induce vasoconstriction, hypertension, and other toxic effects . Studies have shown that the threshold for these adverse effects varies depending on the species and the specific physiological context . For example, in rodent models, high doses of Endothelin III have been associated with renal and cardiovascular dysfunction .
Metabolic Pathways
Endothelin III is involved in several metabolic pathways, including those related to vasoconstriction and cell proliferation . It interacts with enzymes such as endothelin-converting enzymes (ECEs), which convert the inactive precursor big-endothelin to the active endothelin peptide . Additionally, Endothelin III influences metabolic flux and metabolite levels by regulating the activity of key metabolic enzymes and signaling pathways . For instance, it has been shown to modulate the activity of AMPK, a critical regulator of cellular energy homeostasis .
Transport and Distribution
Endothelin III is transported and distributed within cells and tissues through its interaction with endothelin receptors . It is primarily secreted by endothelial cells and can act in an autocrine or paracrine manner . The distribution of Endothelin III varies across different tissues, with high levels observed in the brain, kidneys, and gastrointestinal tract . Transporters and binding proteins, such as EDNRB, play a crucial role in the localization and accumulation of Endothelin III within specific cellular compartments .
Subcellular Localization
The subcellular localization of Endothelin III is critical for its activity and function. It is primarily localized to the plasma membrane, where it interacts with endothelin receptors . Additionally, Endothelin III can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications . These modifications, including glycosylation and phosphorylation, are essential for the proper targeting and function of Endothelin III .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of human endothelin-3 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. This process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of human endothelin-3 may involve recombinant DNA technology, where the gene encoding endothelin-3 is inserted into a suitable expression system, such as bacteria or yeast. The expressed peptide is then purified using chromatographic techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: (3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can break disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid has numerous applications in scientific research:
Comparison with Similar Compounds
(3S)-3-[(2S)-2-[(2S)-2-{[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-45-isopropyl-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaazabicyclo[23.22.4]henpentacontan-36-yl]formamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamido]-3-{[(1S,2S)-1-{[(1S,2S)-1-{[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylbutyl]carbamoyl}-2-methylbutyl]carbamoyl}propanoic acid is part of the endothelin family, which includes:
Endothelin-1: The most potent vasoconstrictor and primarily involved in cardiovascular regulation.
Endothelin-2: Less studied but shares similar functions with endothelin-1 and endothelin-3.
Uniqueness of Human Endothelin-3:
Receptor Affinity: Endothelin-3 has a high affinity for endothelin B receptors, distinguishing it from endothelin-1, which primarily binds to endothelin A receptors.
Expression Patterns: Endothelin-3 is predominantly expressed in the brain and neural tissues, whereas endothelin-1 is mainly found in the cardiovascular system.
This compound’s unique receptor affinity and expression patterns make it a valuable compound for studying specific physiological and pathological processes.
Properties
IUPAC Name |
3-[[2-[[2-[[31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(1-hydroxyethyl)-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZWNZGVYLIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H168N26O33S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2643.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117399-93-6 | |
Record name | 117399-93-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.